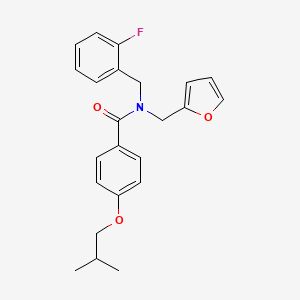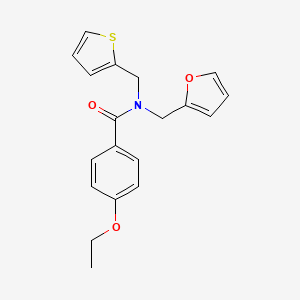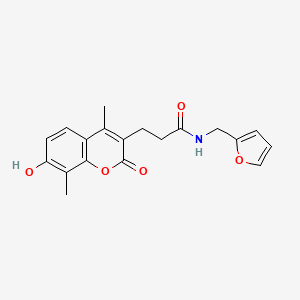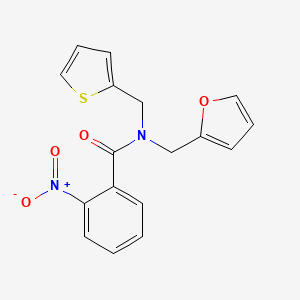![molecular formula C20H18ClN3O3S B11390733 N-benzyl-5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11390733.png)
N-benzyl-5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ベンジル-5-クロロ-2-[(4-メチルベンジル)スルホニル]ピリミジン-4-カルボキサミドは、以下の構造式を持つ複雑な有機化合物です。
C20H18ClN3OS
この化合物は、ベンジル基とスルホニル基が結合したピリミジンコアを含んでいます。 この化合物の合成と応用は、その独自の構造と潜在的な生物活性のために科学的な関心を集めています {_svg_1}.
2. 製法
合成ルート:
求核置換反応 (SN2):
工業生産:
3. 化学反応解析
N-ベンジル-5-クロロ-2-[(4-メチルベンジル)スルホニル]ピリミジン-4-カルボキサミドは、さまざまな反応を起こします。
酸化: 過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化できます。
還元: ヒドリド(例えば、水素化リチウムアルミニウム)による還元は、カルボニル基をアルコールに変換します。
置換: ベンジル基は、求核剤(例えば、アミン、チオール)を使用して置換され、新しい誘導体を作ることができます。
主な生成物: これらの反応は、N-ベンジル-5-クロロ-2-[(4-メチルベンジル)スルホニル]ピリミジン-4-カルボキシレートなどのさまざまな誘導体を生成します。
4. 科学研究の応用
医学: 研究者は、抗ウイルス剤、抗がん剤、または抗炎症剤としての可能性を探っています。
化学: これは、より複雑な分子のビルディングブロックとして役立ちます。
産業: その用途は材料科学にまで及び、ポリマー合成や表面改質に貢献する可能性があります。
準備方法
The synthesis of N-BENZYL-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate precursors.
Introduction of the sulfonyl group: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the intermediate with 4-methylphenylmethanesulfonyl chloride under suitable conditions to form the desired compound.
化学反応の分析
N-BENZYL-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine positions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
科学的研究の応用
N-BENZYL-5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and processes.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Research: The compound serves as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
作用機序
標的: この化合物は、その構造的特徴により、細胞タンパク質や酵素と相互作用する可能性があります。
経路: 正確なメカニズムを解明するには、さらなる研究が必要です。
類似化合物との比較
独自性: N-ベンジル-5-クロロ-2-[(4-メチルベンジル)スルホニル]ピリミジン-4-カルボキサミドは、官能基の特定の組み合わせによって際立っています。
類似化合物: 5-クロロ-2-[(4-メチルベンジル)スルホニル]ピリミジン-4-カルボン酸などの他のピリミジン誘導体は、いくつかの構造的特徴を共有していますが、ベンジル基がありません。
特性
分子式 |
C20H18ClN3O3S |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
N-benzyl-5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H18ClN3O3S/c1-14-7-9-16(10-8-14)13-28(26,27)20-23-12-17(21)18(24-20)19(25)22-11-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,22,25) |
InChIキー |
PHRKJOBNFCSHMN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NCC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![12-chloro-3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11390688.png)
![Pentyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11390696.png)

![5-[(3-ethoxypropyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11390708.png)
![2,3,4,9-tetramethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one](/img/structure/B11390711.png)
![4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11390714.png)
![1-(4-chlorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390717.png)

![3-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11390725.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)urea](/img/structure/B11390734.png)

